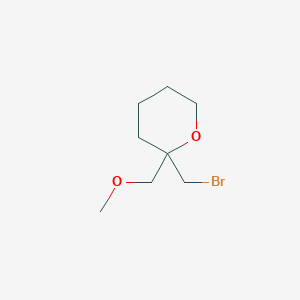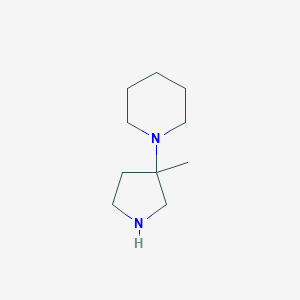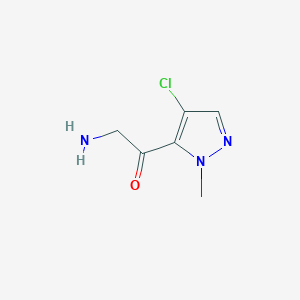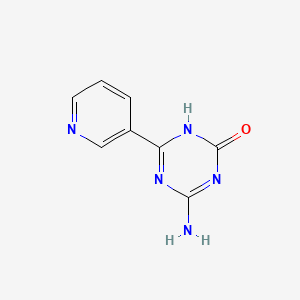
2-(Bromomethyl)-2-(methoxymethyl)oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-2-(methoxymethyl)oxane is an organic compound that belongs to the class of oxanes It is characterized by the presence of a bromomethyl group and a methoxymethyl group attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2-(methoxymethyl)oxane typically involves the bromination of 2-(methoxymethyl)oxane. One common method is to react 2-(methoxymethyl)oxane with bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform, under controlled temperature conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-2-(methoxymethyl)oxane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of new compounds.
Oxidation: The compound can be oxidized to form corresponding oxane derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines are commonly used. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents such as tetrahydrofuran or diethyl ether.
Major Products Formed
Nucleophilic Substitution: Products include hydroxymethyl, cyanomethyl, or aminomethyl derivatives of oxane.
Oxidation: Products may include oxane derivatives with aldehyde, ketone, or carboxylic acid functional groups.
Reduction: Products include methyl-substituted oxane derivatives.
Scientific Research Applications
2-(Bromomethyl)-2-(methoxymethyl)oxane has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the preparation of polymers and other materials with unique properties.
Biological Studies: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-2-(methoxymethyl)oxane depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromomethyl group can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-2-(methoxymethyl)oxane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-(Hydroxymethyl)-2-(methoxymethyl)oxane: Contains a hydroxymethyl group instead of a bromomethyl group.
2-(Methoxymethyl)oxane: Lacks the bromomethyl group.
Uniqueness
2-(Bromomethyl)-2-(methoxymethyl)oxane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromomethyl group is more reactive in nucleophilic substitution reactions compared to the chloromethyl group, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C8H15BrO2 |
|---|---|
Molecular Weight |
223.11 g/mol |
IUPAC Name |
2-(bromomethyl)-2-(methoxymethyl)oxane |
InChI |
InChI=1S/C8H15BrO2/c1-10-7-8(6-9)4-2-3-5-11-8/h2-7H2,1H3 |
InChI Key |
PJIHIPKHTCELGI-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CCCCO1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2,6,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13199684.png)


![1-[5-(Furan-2-yl)furan-2-yl]ethan-1-one](/img/structure/B13199698.png)

amine](/img/structure/B13199711.png)
![Methyl 6-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13199716.png)
![4-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13199731.png)


![N-(Cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13199748.png)

![3-[1-(Aminomethyl)cyclopropyl]-3-hydroxy-1lambda6-thiolane-1,1-dione](/img/structure/B13199763.png)

